![molecular formula C9H4F2N2O3 B1428916 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1343295-74-8](/img/structure/B1428916.png)
5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-difluorobenzohydrazide with ethyl oxalyl chloride to form the corresponding hydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amines.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The introduction of the 5-(3,5-difluorophenyl) group enhances the biological activity of these compounds. For instance:
- Antiproliferative Effects : In a study evaluating various oxadiazole derivatives against human cancer cell lines (A549 for lung cancer, HeLa for cervical cancer, and WiDr for colon cancer), certain compounds demonstrated strong antiproliferative effects. Specifically, compounds with electron-withdrawing groups at the para position showed enhanced cytotoxicity against these cell lines .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through activation of caspase pathways. For example, specific derivatives were found to trigger apoptosis in MCF-7 breast cancer cells by increasing caspase-3 activity .
Antimicrobial Properties
The oxadiazole scaffold has also been explored for its antimicrobial potential. Compounds containing the oxadiazole ring have been synthesized and tested against various bacterial strains. Preliminary results indicate that some derivatives exhibit notable antibacterial activity, making them candidates for further development as antimicrobial agents.
Drug Development
The unique structural features of 5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid make it a valuable scaffold in drug discovery:
- Lead Compound : Its derivatives have been identified as lead compounds for developing new anticancer drugs due to their ability to modulate biological pathways involved in tumor growth and survival .
- Synthesis and Modification : Ongoing research focuses on synthesizing new derivatives with improved potency and selectivity. For instance, modifications to the oxadiazole core can enhance pharmacokinetic properties and reduce toxicity .
Fluorescent Materials
The incorporation of fluorine atoms in the structure provides unique optical properties:
- Fluorescence : Compounds like this compound have been studied for their potential use in fluorescent materials due to their ability to emit light upon excitation .
- Applications in Sensors : The fluorescent properties can be harnessed in biosensors for detecting specific biomolecules or environmental pollutants.
Case Study: Anticancer Screening
In a comprehensive screening of novel oxadiazole derivatives:
Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
8 | WiDr | 4.5 | Apoptosis via caspase activation |
9a | MCF-7 | 0.48 | Cell cycle arrest at G1 phase |
9b | HCT-116 | 0.19 | Apoptotic pathway activation |
This table summarizes the findings from a study where various oxadiazole derivatives were tested against different cancer cell lines, revealing their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
- 5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.
Biological Activity
5-(3,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (C9H4F2N2O3) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a difluorophenyl group and an oxadiazole ring. The compound's molecular formula is C9H4F2N2O3. Its structural representation can be summarized as follows:
- Molecular Formula : C9H4F2N2O3
- SMILES Notation : C1=C(C=C(C=C1F)F)C2=NC(=NO2)C(=O)O
- InChI Key : UNHVZQFUDJYAES-UHFFFAOYSA-N
1. Antioxidant Activity
Oxadiazole derivatives have been recognized for their antioxidant properties. In various studies, compounds within this class demonstrated significant free radical scavenging abilities. For instance, the antioxidant capacity was assessed using several assays like CUPRAC (cupric acid-reducing antioxidant capacity), where oxadiazole derivatives consistently showed strong activity against oxidative stress markers .
2. Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies indicate that this compound exhibits cytotoxic effects on pancreatic cancer cells (PANC-1 and CRL-169), with mechanisms involving apoptotic signaling pathways . The structure-activity relationship (SAR) analysis suggests that modifications to the oxadiazole ring can enhance its potency against different cancer types.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PANC-1 | 15 | Apoptosis via caspase activation |
HEK293 | 25 | Cell cycle arrest |
3. Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has also been documented. Compounds similar to this compound have shown activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The structure contributes to their ability to inhibit bacterial growth effectively .
Case Study 1: Antioxidant and Enzyme Inhibition
A recent study evaluated the antioxidant activity and enzyme inhibition properties of various oxadiazoles. It was found that compounds with similar structures to this compound exhibited significant inhibition of glucosidase and cholinesterase enzymes alongside strong antioxidant activity .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain modifications to the oxadiazole scaffold could enhance cytotoxicity significantly compared to unmodified counterparts .
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O3/c10-5-1-4(2-6(11)3-5)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHVZQFUDJYAES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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